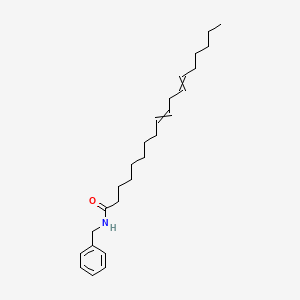
N-Benzyl Linoleamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl Linoleamide: is a compound with the molecular formula C25H39NO and a molecular weight of 369.5833 g/mol . It is also known by other names such as (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide and Linoleamide, N-benzyl . This compound is a type of macamide, which are secondary amides formed by the reaction of benzylamine with a fatty acid moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyl Linoleamide can be synthesized through the reaction of linoleic acid with benzylamine. The reaction typically involves the activation of linoleic acid with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under dry and inert conditions . The reaction proceeds to form the amide bond between the carboxyl group of linoleic acid and the amine group of benzylamine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl Linoleamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include for epoxidation.
Reduction: Hydrogenation can be carried out using and a catalyst such as .
Substitution: Electrophiles such as can be used for substitution reactions on the benzyl group.
Major Products:
Epoxides: and other oxygenated derivatives from oxidation.
Saturated amides: from reduction.
Substituted benzyl derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound for studying amide bond formation and reactivity.
Biology:
- Exhibits anti-inflammatory and analgesic properties by inhibiting soluble epoxide hydrolase (sEH), which stabilizes anti-inflammatory lipid mediators .
Medicine:
- Potential therapeutic agent for treating inflammatory pain and other conditions related to inflammation .
- Studied for its neuroprotective effects in models of hypoxic-ischemic brain injury .
Industry:
Wirkmechanismus
N-Benzyl Linoleamide exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH) . This enzyme is responsible for the degradation of epoxide fatty acids (EpFAs), which are lipid mediators with anti-inflammatory, analgesic, and other beneficial activities . By inhibiting sEH, this compound stabilizes the levels of EpFAs, enhancing their bioavailability and biological functions . This mechanism accounts for its anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl Eicosapentaenamide (NB-EPA): Another macamide with similar bioactive properties, including neuroprotection and anti-inflammatory effects.
N-3-Methoxybenzyl Linoleamide: A macamide studied for its interaction with fatty acid amide hydrolase (FAAH) and potential inhibitory activity on monoacylglycerol lipase (MAGL).
Uniqueness:
Eigenschaften
Molekularformel |
C25H39NO |
|---|---|
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
N-benzyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27) |
InChI-Schlüssel |
YJWLCIANOBCQGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


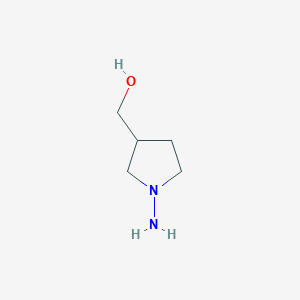
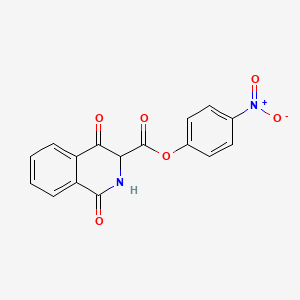
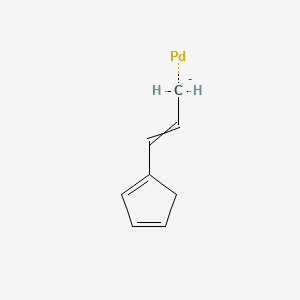
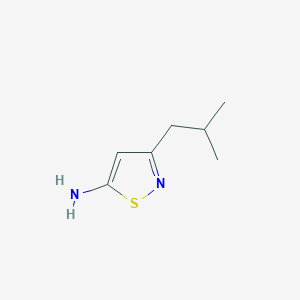
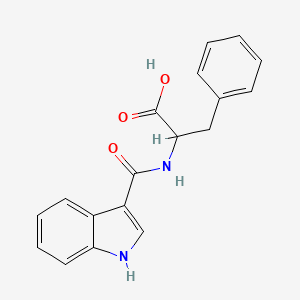
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
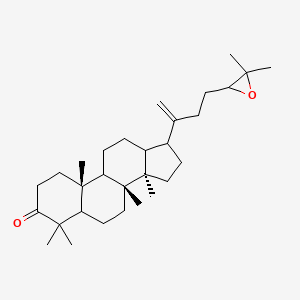
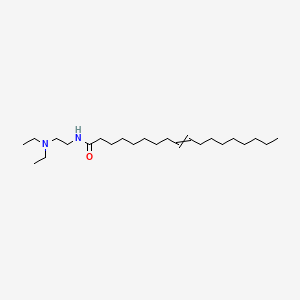
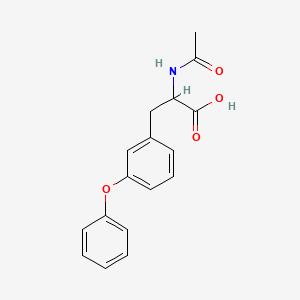
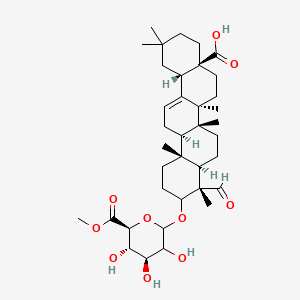
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
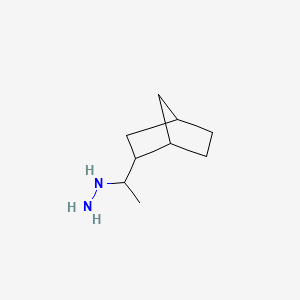
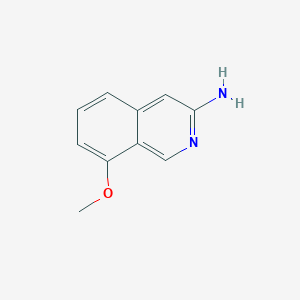
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
